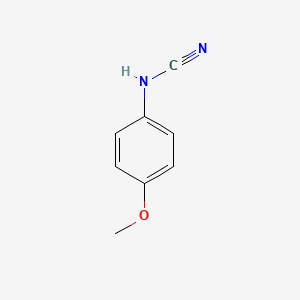

(4-Methoxyphenyl)cyanamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)cyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-4-2-7(3-5-8)10-6-9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQESBGXIUZCUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxyphenyl Cyanamide and Substituted Aryl Cyanamides

Established Synthetic Routes to Aryl Cyanamides

The synthesis of aryl cyanamides, including (4-Methoxyphenyl)cyanamide, is accomplished through several established routes. These methods primarily involve the formation of a nitrogen-carbon triple bond attached to an aryl amine nitrogen.

Electrophilic N-Cyanation of Amines

Electrophilic N-cyanation is a primary method for the synthesis of cyanamides, involving the reaction of an amine with a cyanating agent where the cyano group acts as an electrophile. cardiff.ac.ukresearchgate.net

The most traditional and widely used method for the N-cyanation of amines is the reaction with cyanogen (B1215507) halides, particularly cyanogen bromide (BrCN). cardiff.ac.uk This method is effective for a wide array of amines, providing cyanamides in a single step. researchgate.net However, the high toxicity of cyanogen bromide, which can be absorbed through inhalation and skin contact and may lead to severe health issues, has prompted the development of safer alternatives. cardiff.ac.ukresearchgate.net

Trichloroacetonitrile (B146778) (Cl3CCN) has emerged as a less toxic and safer-to-handle cyanating agent. researchgate.net A one-pot, two-step procedure has been developed where secondary amines react with trichloroacetonitrile to form an amidine intermediate. This is followed by base-mediated elimination to yield the corresponding cyanamide (B42294). researchgate.netresearchgate.net This method offers complementary selectivity compared to cyanogen bromide. researchgate.net For instance, this compound has been synthesized in 82% yield using this approach. researchgate.net

| Cyanating Agent | Key Features | Toxicity Profile | Reference |

|---|---|---|---|

| Cyanogen Bromide (BrCN) | Highly effective, one-step reaction. | Highly toxic, hazardous. | cardiff.ac.ukresearchgate.net |

| Trichloroacetonitrile (Cl3CCN) | Less toxic, safer to handle, one-pot two-step procedure. | Lower toxicity than BrCN. | researchgate.netresearchgate.net |

A notable advancement in N-cyanation is the development of oxidative methods that avoid the direct use of highly toxic cyanogen halides. nih.gov One such method employs household bleach (sodium hypochlorite, NaClO) and trimethylsilyl (B98337) cyanide (TMSCN). nih.govdntb.gov.uamit.edu In this reaction, NaClO is believed to oxidize TMSCN to generate a more electrophilic cyanating species in situ, possibly cyanogen chloride (ClCN), which then readily reacts with a secondary amine to form the disubstituted cyanamide. nih.govnih.gov

This method has demonstrated broad applicability for the synthesis of various arylalkylcyanamides and dialkylcyanamides in high yields and is tolerant of functional groups like methoxyl and halogens. nih.gov The process is operationally simple and provides a safer alternative to traditional methods. nih.govnih.gov

Deoxycyanamidation of Alcohols Employing Sulfonyl Transfer Reagents (e.g., N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS))

A more recent and innovative approach to cyanamide synthesis is the deoxycyanamidation of alcohols. A one-pot protocol has been developed using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as both a sulfonyl transfer reagent and a source of the cyanamide group. researchgate.net This method allows for the synthesis of a diverse range of tertiary cyanamides from primary and secondary alcohols in excellent yields.

The reaction proceeds through an initial N- to O-sulfonyl transfer, followed by recombination. This approach capitalizes on the less-explored desulfonylative reactivity pathway of NCTS. researchgate.net It has been successfully applied to synthesize various tertiary cyanamides, including aniline-type cyanamides that are not accessible with trichloroacetonitrile. researchgate.net

| Alcohol Substrate | Resulting Cyanamide | Yield (%) | Reference |

|---|---|---|---|

| Primary Alcohols | Tertiary Alkyl Cyanamides | Excellent | |

| Secondary Alcohols | Tertiary Alkyl Cyanamides | Excellent | |

| Propargyl Alcohol | N-Allenyl Cyanamides | - |

Desulfurization and Dehydration Methods (e.g., from Thioureas, Ureas, and Selenoureas)

The synthesis of aryl cyanamides can also be achieved through the desulfurization of N-arylthioureas. A general one-pot method involves a base-mediated reaction of an aryl thiourea (B124793) with a halide. cardiff.ac.uk This process is proposed to proceed through an isothiourea intermediate, which then eliminates a thiol to form the cyanamide. cardiff.ac.uk This method is considered convenient and environmentally friendly, providing high yields. cardiff.ac.uk

Iron-mediated desulfurization of thioureas has also been reported as an efficient method for preparing aryl and alkyl cyanamides under mild, room temperature conditions. Furthermore, methods involving the desulfurization of thioamides or dithiocarbamates using iodine-based reagents have been developed. cardiff.ac.uk While effective, some of these transition metal-catalyzed desulfurization methods can be limited by the need for excessive waste-generating agents and harsh reaction conditions. cardiff.ac.uk

Conversion of Amidoximes with Arylsulfonyl Chlorides

The reaction of amidoximes with arylsulfonyl chlorides represents another route to cyanamides. Historically, the treatment of amidoximes with reagents like benzenesulfonyl chloride, in what is known as the Tiemann rearrangement, typically yields ureas. researchgate.net However, by modifying the reaction conditions, the formation of cyanamides can be favored.

It has been demonstrated that treating amidoximes with tosyl chloride (p-TsCl) and a base, such as pyridine (B92270), can lead to the formation of N-substituted cyanamides in good to excellent yields. researchgate.net The reaction proceeds through the formation of a sulfonylated amidoxime (B1450833) intermediate, which then undergoes rearrangement and elimination to afford the cyanamide. For more challenging electron-poor aryl or alkyl substrates, a more reactive sulfonyl chloride, such as o-nosyl chloride, may be required to facilitate the N-O bond cleavage necessary for cyanamide formation. researchgate.net This method provides a valuable route to monosubstituted and tertiary cyanamides from readily accessible nitrile compounds via their corresponding amidoximes. researchgate.net

Compound Reference Table

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| This compound | C8H8N2O | Target Compound |

| Cyanogen bromide | BrCN | Cyanating Agent |

| Trichloroacetonitrile | CCl3CN | Cyanating Agent |

| Sodium hypochlorite | NaClO | Oxidant |

| Trimethylsilyl cyanide | (CH3)3SiCN | Cyanide Source |

| N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) | C14H12N2O2S | Sulfonyl Transfer and Cyanating Reagent |

| Thiourea | CH4N2S | Precursor |

| Urea (B33335) | CH4N2O | Related Precursor/Byproduct |

| Selenourea | CH4N2Se | Related Precursor |

| Amidoxime | R-C(NH2)=NOH | Precursor |

| Arylsulfonyl Chloride | Ar-SO2Cl | Reagent for Amidoxime Conversion |

| Tosyl chloride (p-TsCl) | CH3C6H4SO2Cl | Specific Arylsulfonyl Chloride |

| o-Nosyl chloride | O2NC6H4SO2Cl | Specific Arylsulfonyl Chloride |

Synthesis via Isocyanate Transformations

The conversion of isocyanates into cyanamides represents a significant synthetic pathway. Alkyl, acyl, and aryl isocyanates can be readily transformed into their corresponding cyanamides. cardiff.ac.uk One effective method involves a deoxygenation protocol using sodium bis(trimethylsilyl)amide, which facilitates the conversion at room temperature with excellent yields. cardiff.ac.uk However, the strong basicity of sodium bis(trimethylsilyl)amide requires careful selection of substrates to avoid unwanted side reactions. cardiff.ac.uk

Another approach involves the direct addition of a nitrile anion to isocyanates to form valuable cyanoformamides. unimi.it This can be achieved by activating a silicon-ate complex precursor, such as PhMe2SiCN, with a Lewis base like potassium tert-amylate under Barbier-type conditions. unimi.it This method instantaneously releases the cyanide for addition. unimi.it The high electrophilicity of the isocyanate's sp-hybridized carbon atom makes this reaction tolerant to steric hindrance, allowing for the successful conversion of sterically demanding 2,6-disubstituted aryl-isocyanates. unimi.it

A variety of aryl isocyanates, including those with electron-donating and electron-withdrawing groups, are compatible with these procedures. unimi.itias.ac.in

Formation from Isoselenocyanates

The synthesis of aryl cyanamides from isoselenocyanates provides an alternative route, primarily involving a deselenization process. researchgate.netresearchgate.net This transformation can be promoted by hypervalent iodine(III) reagents. researchgate.net For instance, an ionic liquid-supported (diacetoxyiodo)benzene (B116549) can be used to facilitate a one-pot synthesis of cyanamides from isoselenocyanates. researchgate.net

Isoselenocyanates themselves can be prepared through several methods, including the addition of elemental selenium to isonitriles or from corresponding formamides. nih.gov A common procedure involves treating a primary amine with equimolar amounts of carbon diselenide (CSe2) and mercuric chloride (HgCl2) in the presence of triethylamine. nih.gov Aryl isoselenocyanates react readily under various conditions to form selenium-containing heterocycles, and can also be converted to aryl cyanamides. researchgate.netnih.gov For example, the reaction of aryl isothiocyanates (a related class of compounds) with aqueous ammonia, followed by iron-mediated desulfurization, yields the corresponding cyanamides in good to high yields. ias.ac.in This suggests a similar pathway is viable for isoselenocyanates.

Targeted Synthesis of this compound

A targeted, one-pot method for preparing this compound involves the base-mediated reaction of an aryl thiourea with a halide. nih.gov In this strategy, N-aryl cyanamide is formed as a key intermediate. nih.gov The presence of a phenol (B47542) ether group, such as the methoxy (B1213986) group in the target compound, is well-tolerated in this reaction, leading to high yields of the desired product. nih.gov Specifically, this compound, bearing the electron-donating methoxy group, can be synthesized in an 82% yield using this type of methodology. cardiff.ac.uk

The general scheme involves the reaction of 4-methoxyphenyl (B3050149) thiourea with an appropriate alkyl halide in the presence of a base. This convenient and eco-friendly procedure allows for the synthesis of the substituted cyanamide from readily available starting materials. nih.gov

Optimization of Reaction Conditions and Yield

Optimizing the reaction conditions is crucial for maximizing the yield of this compound. In base-mediated strategies starting from aryl thioureas, the choice of base, solvent, and reaction temperature significantly impacts the outcome. nih.gov For the synthesis of aryl cyanamides, including the 4-methoxy derivative, electron-donating substituents on the phenyl ring, such as 4-methoxy and 4-methyl, have been shown to be more reactive than those with electron-withdrawing groups. ias.ac.in This electronic effect leads to higher product yields, with 4-methoxy substituted aryl cyanamides being obtained in yields as high as 92-95% under optimized conditions in related desulfurization reactions. ias.ac.in

The table below summarizes the yields for various substituted aryl cyanamides prepared via an iron-mediated desulfurization approach, illustrating the effect of substituents on the reaction outcome. ias.ac.in

| Substituent on Phenyl Ring | Product | Yield (%) |

| 4-Methoxy | 1b | 92 |

| 4-Methyl | 1c | 95 |

| 4-Fluoro | 1d | 88 |

| 4-Chloro | 1e | 85 |

| Data sourced from an iron-mediated desulfurization synthesis of aryl cyanamides. ias.ac.in |

Base-Mediated Synthetic Strategies for Aryl Cyanamides

Base-mediated synthetic strategies offer a general and convenient route for the preparation of aryl cyanamides. nih.gov A prominent one-pot method utilizes aryl thioureas and halides as starting materials. nih.gov This approach proceeds through key intermediates, mercaptan and N-aryl cyanamide, and is considered environmentally friendly. nih.gov The reaction is versatile, tolerating a range of functional groups. For instance, substrates with phenol ethers, such as in this compound, react efficiently to provide the product in high yield. nih.gov This method avoids the use of hazardous reagents like cyanogen bromide (BrCN), which is traditionally used for the N-cyanation of amines. nih.gov

Alternative base-catalyzed methods have also been developed for related compounds, such as the synthesis of aryl amides from aryl azides and aldehydes, which proceed through an azide-enolate cycloaddition. rsc.orgsemanticscholar.org While a different transformation, it underscores the utility of base catalysis in forming C-N bonds.

Palladium-Catalyzed Arylation Approaches for Cyanamides

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for the synthesis of substituted aryl cyanamides. nih.govcofc.eduacs.org This approach, based on modifications of palladium-catalyzed amidation methods (such as the Buchwald-Hartwig reaction), allows for the coupling of alkyl cyanamides with a variety of aryl, heteroaryl, and vinyl halides or pseudohalides. cardiff.ac.uknih.gov

These reactions are known for proceeding under mild conditions with reasonable reaction times, affording the desired products in moderate to excellent yields. nih.govcofc.edu The optimization of these catalytic systems has been a key focus. For the cross-coupling of butyl cyanamide and bromobenzene, a survey of phosphine (B1218219) ligands revealed that tBuXPhos provided the best results, leading to full conversion and a 55% yield of the arylated product. nih.gov The optimal conditions often involve a palladium source like Pd2(dba)3, a suitable ligand, and a base such as cesium carbonate. cardiff.ac.uk

This methodology is amenable to a broad scope of coupling partners, including those with both electron-donating and electron-withdrawing groups. nih.gov

Reactivity and Chemical Transformations of 4 Methoxyphenyl Cyanamide and Aryl Cyanamides

Intrinsic Reactivity of the Cyanamide (B42294) Functional Group

The cyanamide functional group (–N–C≡N) is a multifaceted entity in organic synthesis, characterized by its unique nitrogen-carbon-nitrogen connectivity. nih.gov This arrangement gives rise to a distinctive electronic structure that underpins its diverse reactivity. The chemistry is dominated by the unusual duality of a nucleophilic amino nitrogen and an electrophilic nitrile unit. nih.govmdpi.com

The cyanamide functional group possesses both nucleophilic and electrophilic centers within the same molecule. wikipedia.orgchemicalbook.com The amino nitrogen, with its lone pair of electrons, acts as a nucleophilic site. rsc.org Conversely, the carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. wikipedia.orgpatsnap.com This dual nature allows cyanamides to react with a wide array of reagents and even with themselves. wikipedia.org

Cyanamides exist in two tautomeric forms: the predominant N≡C–NH₂ form and the carbodiimide (B86325) form (HN=C=NH). wikipedia.org While the N≡C–NH₂ tautomer is more stable, the carbodiimide form can be significant in certain reactions, such as silylation. wikipedia.org The protonated form of cyanamide renders the central carbon highly electrophilic, making it reactive towards various nucleophiles. wikipedia.org This inherent bifunctionality is a cornerstone of its utility in the synthesis of various compounds, including heterocycles. wikipedia.orgchemicalbook.com For instance, cyanamides can serve as one-carbon, two-nitrogen building blocks in the construction of nitrogen-containing molecules. nih.gov

The reactivity can be influenced by the substituents on the nitrogen atom. In aryl cyanamides like (4-methoxyphenyl)cyanamide, the electronic nature of the aryl group can modulate the nucleophilicity of the nitrogen and the electrophilicity of the nitrile carbon.

Derivatization Strategies and Functional Group Interconversions

The versatile reactivity of the cyanamide group allows for a multitude of derivatization strategies and functional group interconversions, making aryl cyanamides valuable intermediates in organic synthesis. researchgate.netvanderbilt.edu These transformations often leverage the dual reactivity of the cyanamide moiety to construct complex molecular architectures.

Hydroarylation reactions involving cyanamides have been developed, primarily utilizing transition metal catalysis. Rhodium-catalyzed hydroarylation of alkenes and alkynes has been demonstrated with various chelating molecules. acs.org For instance, rhodium catalysts have been employed for the hydroarylation of alkenes and alkynes with tertiary phosphines through phosphorus-assisted C-H activation. nih.gov These reactions allow for the formation of new carbon-carbon bonds by adding an aryl group across a multiple bond. mdpi.comnih.gov While direct examples involving this compound are not extensively detailed in the provided context, the general principles of rhodium-catalyzed hydroarylation are applicable to aryl cyanamides. mdpi.comresearchgate.net

A study on the synthesis of N-allenyl cyanamides explored their derivatization through hydroarylation protocols, highlighting the potential to access a range of cyanamide products that are otherwise challenging to obtain. cardiff.ac.ukresearchgate.netcardiff.ac.ukfigshare.com

Hydroamination reactions, the addition of an N-H bond across a carbon-carbon multiple bond, represent another key derivatization strategy for cyanamides. The development of N-allenyl cyanamides has opened avenues for their use in hydroamination reactions to create highly substituted 2-aminoimidazoles. rsc.orgcardiff.ac.ukresearchgate.netcardiff.ac.uk These reactions provide rapid access to complex heterocyclic structures. The utility of N-allenyl cyanamides in hydroamination protocols has been highlighted as a method to access a variety of cyanamide derivatives that are difficult to synthesize through other means. cardiff.ac.ukcardiff.ac.ukfigshare.com

The carbon-nitrogen triple bond of cyanamides readily participates in cycloaddition reactions, leading to the formation of five- and six-membered heterocyclic rings. nih.govmdpi.com These reactions are a powerful tool for constructing diverse molecular scaffolds.

[3+2] Cycloadditions: Cyanamides can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles. For example, their reaction with azides yields 4-aminotetrazole adducts. mdpi.com Another instance involves the BF3·OEt2 promoted [3+2] cycloaddition of cyanamides with donor-acceptor cyclopropanes to furnish cyclic amidines. researchgate.net

[2+2+2] Cycloadditions: Metal-catalyzed [2+2+2] cycloaddition reactions of cyanamides with alkynes have been developed to synthesize pyridines. nih.govresearchgate.netgrantome.com Iron-based catalyst systems, such as [FeCl₂/Zn/L1], have been shown to be effective for the cyclization of diynes with cyanamides. nih.govresearchgate.net

Hetero-Diels-Alder Reactions: Cyanamides can also participate as dienophiles in hetero-Diels-Alder ([4+2]) reactions. For instance, acyl(imidoyl)ketenes, generated in situ, react with cyanamides where the cyanamide acts as an aza-dienophile to produce 4H-1,3-oxazines. mdpi.comnih.govmdpi.com These reactions have been shown to be regioselective. mdpi.com

The table below summarizes various cycloaddition reactions involving cyanamides.

| Cycloaddition Type | Reactants | Catalyst/Promoter | Product | Ref. |

| [3+2] | Cyanamide, Azide (B81097) | None | 4-Aminotetrazole | mdpi.com |

| [3+2] | Cyanamide, Donor-Acceptor Cyclopropane | BF3·OEt2 | Cyclic Amidine | researchgate.net |

| [2+2+2] | Cyanamide, Diyne | [FeCl₂/Zn/L1] | Pyridine (B92270) derivative | nih.gov |

| [4+2] (Hetero-Diels-Alder) | Acyl(imidoyl)ketene, Cyanamide | Heat | 4H-1,3-Oxazine | mdpi.comnih.gov |

Aminocyanation involves the addition of both an amino group and a cyano group across a multiple bond. nih.gov Cyanamides are versatile reagents in these transformations, where the N-CN bond can be cleaved to deliver both functionalities. nih.govnih.gov

A metal-free, Lewis acid-promoted intramolecular aminocyanation of alkenes has been developed. nih.govnih.gov In this process, a Lewis acid such as B(C₆F₅)₃ activates N-sulfonyl cyanamides, leading to the cleavage of the N-CN bond and the vicinal addition of the sulfonamide and nitrile groups across an alkene. nih.govnih.govumn.edu This method provides an atom-economical route to nitrogen-containing heterocycles like indolines and tetrahydroquinolines. nih.govnih.gov Labeling studies have suggested a fully intramolecular cyclization pathway. nih.govnih.gov

Intermolecular aminocyanation of alkenes has also been reported. For example, a palladium-catalyzed intermolecular aminocyanation of alkenes provides a synthetic route to substituted indolines, tetrahydroisoquinolines, and pyrrolidines. rsc.org Additionally, an efficient aminocyanation of arynes has been achieved through the direct addition of aryl cyanamides, resulting in the synchronous incorporation of amino and cyano groups via the cleavage of the N–CN bond to form 1,2-bifunctional aminobenzonitriles. acs.org

The table below provides an overview of selected aminocyanation reactions.

| Reaction Type | Substrate | Reagent | Catalyst/Promoter | Product | Ref. |

| Intramolecular Aminocyanation | Alkene-tethered N-sulfonyl cyanamide | - | B(C₆F₅)₃ | Indoline/Tetrahydroquinoline | nih.govnih.gov |

| Intermolecular Aminocyanation | Alkene | Amine, Isonitrile | Palladium catalyst | Substituted Indoline/Pyrrolidine | rsc.org |

| Aminocyanation of Arynes | Aryne | Aryl cyanamide | - | 1,2-Bifunctional aminobenzonitrile | acs.org |

Synthesis of Diverse Nitrogen-Containing Heterocycles

The dual reactivity of the cyanamide moiety facilitates its use in constructing a variety of nitrogen-rich heterocycles, which are scaffolds for many biologically active molecules. researchgate.netsioc-journal.cn

Guanidine (B92328) Derivatives

Guanidine and its derivatives are prevalent in many natural products and pharmacologically active compounds. The synthesis of guanidines from aryl cyanamides is a well-established and efficient method. google.commdpi.com This transformation typically involves the reaction of an aryl cyanamide with an amine. google.com

One common approach is the direct reaction of an aryl cyanamide with an amine, often facilitated by heat or in a suitable solvent like chlorobenzene. google.com For instance, N,N'-disubstituted guanidines can be conveniently prepared by reacting an appropriate amine with a cyanamide. google.com A scalable method for synthesizing N-(3-chloro-4-methoxyphenyl)guanidine involves the reaction of 3-chloro-4-methoxyaniline (B1194202) with cyanamide in water at 100°C, using scandium(III) triflate as a catalyst, which results in an approximate 80% yield. vulcanchem.com

Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines provide a rapid and operationally simple route to trisubstituted N-aryl guanidines. organic-chemistry.orgorganic-chemistry.org Furthermore, novel phosphorylated guanidine derivatives have been synthesized by reacting a phosphorylated cyanamide intermediate with various heterocyclic amines. nih.gov The synthesis of N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] organic-chemistry.orgCurrent time information in Bangalore, IN.nih.govtriazol-3(5H)-ylidene)aminomethylene}benzamide was achieved by reacting the corresponding thiourea (B124793) derivative with aniline (B41778) in the presence of mercury(II) chloride. mdpi.com

| Reactants | Catalyst/Reagent | Product Type | Reference |

| Aryl Cyanamide, Amine | Heat/Solvent | N,N'-Disubstituted Guanidine | google.com |

| 3-Chloro-4-methoxyaniline, Cyanamide | Sc(OTf)3 | N-(3-Chloro-4-methoxyphenyl)guanidine | vulcanchem.com |

| Cyanamide, Arylboronic Acid, Amine | CuCl2·2H2O, Bipyridine | Trisubstituted N-Aryl Guanidine | organic-chemistry.orgorganic-chemistry.org |

| Phosphorylated Cyanamide, Heterocyclic Amine | - | Phosphorylated Guanidine | nih.gov |

| Thiourea Derivative, Aniline | HgCl2 | Complex Guanidine Derivative | mdpi.com |

Urea (B33335) and Thiourea Derivatives

Urea and thiourea derivatives are important classes of compounds in medicinal chemistry and drug design. nih.govresearchgate.net Aryl cyanamides can serve as precursors for these derivatives, although the more common synthetic routes involve the reaction of amines with isocyanates or isothiocyanates. nih.govnih.govgoogle.com

The synthesis of N-aryl-N'-heteroaryl-substituted ureas and thioureas can be achieved by reacting amino(di)azines with aryl isocyanates or isothiocyanates. nih.gov While direct conversion of aryl cyanamides to ureas is less common, the reverse reaction, the dehydration of ureas or desulfurization of thioureas, is a known method for preparing cyanamides. nih.govmdpi.com The synthesis of thioureas can also be accomplished through the reaction of amines with carbon disulfide or by the condensation of amines with thiophosgene. researchgate.netbeilstein-journals.org Mechanochemical methods, such as ball milling, have been employed for the solvent-free synthesis of thioureas from isothiocyanates and anilines, often resulting in high yields. beilstein-journals.org

| Reactants | Reagent/Condition | Product | Reference |

| Amino(di)azines, Aryl iso(thio)cyanate | - | N-Aryl-N'-heteroaryl (thio)urea | nih.gov |

| Anilines, Aryl isothiocyanates | Ball Milling | Diarylthioureas | beilstein-journals.org |

| Amine, Carbon Disulfide | - | Thiourea | researchgate.netbeilstein-journals.org |

Isourea Compounds

O-alkylisoureas are valuable intermediates in organic synthesis, particularly for the formation of esters. organic-chemistry.org They can be synthesized from the reaction of cyanamides with alcohols in the presence of an acid. For example, O-isopropyl-isourea hydrogen sulfate (B86663) is produced by reacting cyanamide and isopropyl alcohol with sulfuric acid. google.com The reaction is typically carried out at temperatures below 30°C to prevent the formation of urea as a byproduct. google.com

A three-component coupling reaction of alcohols with N,N-dibromoarylsulfonamides and isonitriles, in the presence of potassium carbonate, provides a metal-free method for synthesizing isoureas at room temperature. organic-chemistry.org Organoactinide complexes have also been shown to promote the addition of alcohols to carbodiimides, yielding isoureas under mild conditions. acs.org

| Reactants | Reagent/Catalyst | Product | Reference |

| Cyanamide, Isopropyl Alcohol | Sulfuric Acid | O-Isopropyl-isourea Hydrogen Sulfate | google.com |

| Alcohol, N,N-Dibromoarylsulfonamide, Isonitrile | K2CO3 | Isourea | organic-chemistry.org |

| Alcohol, Carbodiimide | Organoactinide Complexes | Isourea | acs.org |

Triazole Ring Systems

1,2,4-Triazoles are a significant class of nitrogen-containing heterocycles with diverse biological activities. Aryl cyanamides are valuable precursors for the synthesis of amino-substituted 1,2,4-triazoles. researchgate.netorganic-chemistry.org

One method involves the reaction of N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide with hydrazides in DMF at 90°C to yield the corresponding 1,2,4-triazole (B32235) derivatives. researchgate.net An electrochemical approach provides an eco-friendly synthesis of 5-amino-1,2,4-triazoles by the cycloaddition of hydrazones with cyanamide, using potassium iodide as a catalyst. researchgate.netdntb.gov.ua Additionally, 1-aryl-5-amino-1,2,4-triazoles can be synthesized directly from 1,3,4-thiadiazol-2-amines in a single step. researchgate.net A copper-catalyzed three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts affords 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.orgisres.org

| Reactants | Condition/Catalyst | Product | Reference |

| N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide, Hydrazides | DMF, 90°C | 1,2,4-Triazoles | researchgate.net |

| Hydrazones, Cyanamide | Electrochemical, KI | 5-Amino-1,2,4-triazoles | researchgate.netdntb.gov.ua |

| 2-Diazoacetonitriles, Nitriles, Aryldiazonium salts | Copper catalyst | 1-Aryl-5-cyano-1,2,4-triazoles | organic-chemistry.orgisres.org |

Benzazole Formations

Benzazoles, including benzoxazoles and benzimidazoles, are important heterocyclic scaffolds in medicinal chemistry. Aryl cyanamides can be utilized in their synthesis. For instance, reacting N-[4-(3-methoxyphenyl)pyrimidin-2-yl]cyanamide with o-aminophenol or o-aminothiophenol leads to the formation of the corresponding benzoxazole (B165842) and benzothiazole (B30560) derivatives. researchgate.net Similarly, reaction with o-phenylenediamine (B120857) yields benzimidazole (B57391) structures. researchgate.net

The synthesis of 2-aminobenzoxazoles can also be achieved through the reaction of 2-halobenzoxazole derivatives with dialkyl cyanamides under ruthenium catalysis, where the cyanamide acts as an aminating agent. mdpi.comresearchgate.net Another route involves the cyclization of intermediates derived from the reaction of 2-aminophenols with thioamides, promoted by reagents like triphenylbismuth (B1683265) dichloride. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product | Reference |

| N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide | o-Aminophenol | Benzoxazole derivative | researchgate.net |

| N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide | o-Aminothiophenol | Benzothiazole derivative | researchgate.net |

| N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide | o-Phenylenediamine | Benzimidazole derivative | researchgate.net |

| 2-Halobenzoxazole | Dialkyl Cyanamide | 2-Aminobenzoxazole | mdpi.comresearchgate.net |

Pyrimidine-Based Structures

Pyrimidines are fundamental components of nucleic acids and a core structure in many pharmaceuticals. nih.govekb.eg Aryl cyanamides and related compounds are key starting materials for constructing various pyrimidine-based systems.

A multicomponent reaction using cyanamide is a convenient method to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems. dntb.gov.ua For example, 2-cyanoimino-4-aryl-6-(1,1′-biphenyl-4-yl)-3,4-dihydro-1H-pyrimidines can be efficiently synthesized from styryl-4-biphenylketones and cyanoguanidine in the presence of sodium hydroxide. orientjchem.org Furthermore, the reaction of methyl 3-amino-1H-indole-2-carboxylates with cyanamides leads to the formation of 5H-pyrimido[5,4-b]indole derivatives. researchgate.net The chemical reactivity of pyrimidine (B1678525) derivatives, such as 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, has been explored for the synthesis of fused pyrimidine systems like pyrazoles and diazepines through reactions with various binucleophiles. researchgate.net

| Reactants | Product | Reference |

| Cyanamide, Aldehyde, Ketone | 4-Aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine | dntb.gov.ua |

| Styryl-4-biphenylketones, Cyanoguanidine | 2-Cyanoimino-4-aryl-6-(1,1′-biphenyl-4-yl)-3,4-dihydro-1H-pyrimidine | orientjchem.org |

| Methyl 3-amino-1H-indole-2-carboxylate, Cyanamide | 5H-Pyrimido[5,4-b]indole | researchgate.net |

| Substituted Pyrimidine, Binucleophiles | Fused Pyrimidine Systems | researchgate.net |

Application as Electrophilic Cyanide-Transfer Agents (e.g., NCTS)

Aryl cyanamides, including this compound, are precursors to valuable reagents in organic synthesis, particularly as electrophilic cyanide-transfer agents. A prominent example is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a stable, solid compound that serves as a safer alternative to toxic cyanating agents like cyanogen (B1215507) halides. thieme-connect.com The electrophilicity of the cyano group in NCTS is enhanced by the two electron-withdrawing groups attached to the nitrogen atom.

NCTS has been successfully employed in a variety of cyanation reactions. thieme-connect.comresearchgate.net It can cyanate (B1221674) Grignard reagents generated in situ from (hetero)aryl bromides, providing access to a range of aryl and heteroaryl nitriles. thieme-connect.com Furthermore, rhodium-catalyzed cyanations of aryl and alkenyl boronic acids have been achieved using NCTS. thieme-connect.com Lewis acid catalysis, for instance with BF₃·OEt₂, enables the direct cyanation of electron-rich heterocycles like indoles and pyrroles with high regioselectivity. thieme-connect.comresearchgate.net Rhodium catalysis has also been utilized for the directed C-H cyanation of arenes and the direct vinylic C-H cyanation of acrylamides and ketoximes using NCTS. researchgate.netrsc.orgnih.gov

The development of NCTS and similar reagents addresses significant safety and handling concerns associated with traditional cyanating agents. thieme-connect.comorganic-chemistry.org Its utility is further demonstrated in the synthesis of biologically important scaffolds, such as 2-aminobenzoxazoles and 2-aminobenzimidazoles, from the corresponding substituted 2-aminophenols and benzene-1,2-diamines. organic-chemistry.org

A summary of representative cyanation reactions using NCTS is presented below:

| Substrate Type | Catalyst/Conditions | Product Type | Reference |

| (Hetero)aryl bromides | i-PrMgCl·LiCl | (Hetero)aryl nitriles | thieme-connect.com |

| Aryl/Alkenyl boronic acids | [Rh(OH)(cod)]₂ | Aryl/Alkenyl nitriles | thieme-connect.com |

| Indoles, Pyrroles | BF₃·OEt₂ | 3-Cyanoindoles, 2-Cyanopyrroles | thieme-connect.comresearchgate.net |

| Arenes (with directing group) | Rhodium catalyst | Aromatic nitriles | researchgate.net |

| Acrylamides, Ketoximes | Rhodium(III) catalyst | Alkenyl nitriles | rsc.orgnih.gov |

| 2-Aminophenols, Benzene-1,2-diamines | LiHMDS | 2-Aminobenzoxazoles, 2-Aminobenzimidazoles | organic-chemistry.org |

Reactivity in Specific Bond-Forming Transformations

Aryl cyanamides, serving as synthons, can undergo insertion reactions with arynes to form valuable 1,2-bifunctional aminobenzonitriles. mdpi.comacs.org This transformation proceeds under transition-metal-free conditions, typically initiated by a fluoride (B91410) source like cesium fluoride (CsF) to generate the aryne in situ from an appropriate precursor, such as an o-silylaryl triflate. mdpi.comnih.gov

The reaction mechanism involves the nucleophilic addition of the cyanamide's amino group to the aryne. mdpi.com This is followed by an intramolecular cyclization to form a strained four-membered ring intermediate, which then undergoes ring-opening to yield the final aminobenzonitrile product. mdpi.comnih.gov This method allows for the simultaneous introduction of both an amino and a cyano group across the former triple bond of the aryne. acs.org

The scope of this reaction is broad, accommodating various substituents on the aryl cyanamide. nih.gov The resulting aminobenzonitriles are versatile synthetic intermediates that can be further functionalized. acs.org

A general scheme for the aryne-insertion reaction is as follows:

| Aryl Cyanamide Reactant | Aryne Precursor | Conditions | Product | Reference |

| N-Aryl cyanamides | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CsF | 2-Aminobenzonitriles | nih.gov |

Copper-catalyzed cross-coupling reactions provide a powerful method for the formation of carbon-sulfur bonds, and aryl cyanamides can be synthesized through such pathways. acs.orgresearchgate.netarkat-usa.org One notable example involves a domino intramolecular and intermolecular C-S cross-coupling reaction. acs.org In this process, 2-(iodoaryl)thioureas react with aryl iodides in the presence of a copper catalyst, such as CuSO₄·5H₂O, under ligand-free conditions to produce 2-(arylthio)arylcyanamides. acs.org

This one-pot synthesis is efficient and utilizes an inexpensive and air-stable catalyst. acs.org The reaction proceeds through a sequence where the thiourea moiety is transformed, leading to the formation of the cyanamide group and a new C-S bond. ias.ac.in

Furthermore, copper catalysis is instrumental in the synthesis of various sulfur-containing heterocyclic compounds where cyanamide functionalities can be involved or generated in situ. rsc.org For instance, the reaction of 2-aminobenzothiazoles with aryl iodides, catalyzed by copper, proceeds with ring-opening to form 2-(arylthio)arylcyanamides. researchgate.net

The following table summarizes a key example of a copper-catalyzed C-S cross-coupling reaction leading to an aryl cyanamide derivative:

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2-(Iodoaryl)thioureas | Aryl iodides | CuSO₄·5H₂O | 2-(Arylthio)arylcyanamides | acs.org |

| 2-Aminobenzothiazoles | Aryl iodides | Copper catalyst | 2-(Arylthio)arylcyanamides | researchgate.net |

Catalysis in 4 Methoxyphenyl Cyanamide and Aryl Cyanamide Chemistry

Transition Metal Catalysis

Transition metal-catalyzed reactions have revolutionized the synthesis of aryl amines and their derivatives, providing versatile and efficient pathways for the formation of carbon-nitrogen bonds. wikipedia.org These methods have been extended to the chemistry of cyanamides, enabling the synthesis of a wide array of substituted aryl cyanamides.

Palladium Catalysis

Palladium catalysis stands as a cornerstone in modern organic synthesis, with its application in cross-coupling reactions being particularly noteworthy. rsc.org In the realm of cyanamide (B42294) chemistry, palladium catalysts have been instrumental in the development of novel synthetic routes to aryl cyanamides.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, has become a fundamental method for the synthesis of arylamines. wikipedia.orglibretexts.org This reaction's principles have been adapted for the synthesis of aryl cyanamides, where a cyanamide derivative acts as the nitrogen nucleophile.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.comyoutube.com For the synthesis of aryl cyanamides, a modification of this process is employed where an alkyl or silyl cyanamide is coupled with an aryl halide.

While direct coupling of cyanamide itself can be challenging due to its ambidentate nature and potential for catalyst deactivation, the use of N-substituted cyanamides has proven successful. nih.gov The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, a hallmark of the Buchwald-Hartwig reaction, are often employed to facilitate the key steps of the catalytic cycle. youtube.com

A significant advancement in the synthesis of unsymmetrically substituted cyanamides is the palladium-catalyzed arylation of alkyl cyanamides. This method provides a direct route to N-aryl-N-alkylcyanamides, which are valuable building blocks in medicinal chemistry. The reaction involves the cross-coupling of an alkyl cyanamide with an aryl halide or pseudohalide. nih.gov

The success of this transformation hinges on the careful selection of the catalytic system. Research has shown that a combination of a palladium source, such as Pd₂(dba)₃, and a sterically hindered phosphine ligand, like tBuXPhos, is effective in promoting the coupling. nih.gov The reaction proceeds under relatively mild conditions and tolerates a range of functional groups on both the aryl halide and the alkyl cyanamide.

A study on the palladium-catalyzed arylation of butyl cyanamide with various aryl halides demonstrated the scope of this methodology. The reaction conditions were optimized to be cyanamide (1.1 equiv), aryl halide (1 equiv), Cs₂CO₃ (1.5 equiv), Pd₂(dba)₃ (2.5 mol %), and tBuXPhos (7.5 mol %) in tAmylOH at 60 °C for 3 hours. nih.gov

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Bromobenzene | N-butyl-N-phenylcyanamide | 85 |

| 2 | 4-Bromoanisole | N-butyl-N-(4-methoxyphenyl)cyanamide | 75 |

| 3 | 4-Bromobenzonitrile | N-(4-cyanophenyl)-N-butylcyanamide | 92 |

| 4 | 3-Bromopyridine | N-butyl-N-(pyridin-3-yl)cyanamide | 88 |

| 5 | 1-Bromo-4-fluorobenzene | N-butyl-N-(4-fluorophenyl)cyanamide | 80 |

| 6 | 4-Bromobenzamide | N-(4-carbamoylphenyl)-N-butylcyanamide | 78 |

The data indicates that electron-withdrawing groups on the aryl bromide generally lead to higher yields. The reaction is also amenable to heteroaryl bromides. However, the use of aryl chlorides often results in lower conversions due to catalyst poisoning. nih.gov

While Pd(0)-catalyzed cross-coupling reactions are prevalent, Pd(II) catalysis offers alternative reaction pathways, often initiated by nucleopalladation of an unsaturated bond. nih.gov In the context of cyanamides, the nitrile group presents a potential site for such additions. Palladium(II) catalysts can activate the C≡N triple bond of a cyanamide, rendering it susceptible to nucleophilic attack.

Mechanistically, a Pd(II) salt can coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity. A subsequent intramolecular or intermolecular nucleophilic attack on the activated nitrile carbon would lead to the formation of a new C-nucleophile bond. The resulting palladium intermediate can then undergo further transformations to afford the final product and regenerate the active catalyst.

While specific examples focusing solely on the addition to the cyanamide group catalyzed by Pd(II) are less common in the literature compared to cross-coupling reactions, the fundamental principles of Pd(II)-catalyzed alkene and alkyne functionalization suggest the feasibility of such transformations. nih.gov

Palladium-catalyzed C-H bond activation has emerged as a powerful and atom-economical strategy for the formation of C-N bonds. nih.gov This approach avoids the need for pre-functionalized starting materials like aryl halides, directly coupling a C-H bond with a nitrogen source. In the synthesis of aryl cyanamides, this would involve the direct cyanation of an aromatic C-H bond.

The general mechanism for such a transformation often involves a directing group on the aromatic substrate that coordinates to the palladium catalyst, positioning it in proximity to the C-H bond to be functionalized. This is followed by C-H activation to form a palladacycle intermediate. Subsequent reaction with a cyanating agent and reductive elimination would furnish the aryl nitrile product.

While the direct C-H amination with cyanamide itself is challenging, strategies involving a cyanating agent in a palladium-catalyzed C-H functionalization reaction can lead to the formation of aryl nitriles, which are structurally related to aryl cyanamides. For instance, palladium-catalyzed ortho-cyanation of arenes has been achieved using various cyanating agents. Further research is needed to directly apply these C-H activation strategies to the synthesis of N-substituted aryl cyanamides.

Copper Catalysis

Copper-catalyzed reactions, particularly the Ullmann condensation, represent one of the oldest methods for the formation of C-N and C-O bonds. wikipedia.orgnih.gov Modern advancements have led to the development of milder and more efficient copper-catalyzed systems for the N-arylation of a variety of nitrogen-containing compounds, including cyanamides. nih.gov

The copper-catalyzed N-arylation of cyanamides typically involves the coupling of an aryl halide with a cyanamide in the presence of a copper catalyst, a ligand, and a base. nih.gov The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, although the exact mechanism can be complex and dependent on the specific reaction conditions. nih.gov

The choice of ligand is critical for the success of these reactions, with various N,N- and N,O-bidentate ligands being employed to stabilize the copper catalyst and facilitate the reaction. These reactions often offer a cost-effective alternative to palladium-catalyzed methods.

A study on the copper-catalyzed N-arylation of imidazole with various aryl halides provides a relevant model for the arylation of cyanamides. The reaction conditions typically involve a copper(I) source, a ligand such as a diamine or an amino acid, a base like K₂CO₃ or Cs₂CO₃, and a polar aprotic solvent like DMF or DMSO. mdpi.com

| Entry | Aryl Halide | Amine/N-Heterocycle | Catalyst System | Product |

| 1 | Iodobenzene | Imidazole | CuI / L-proline / K₂CO₃ | 1-Phenyl-1H-imidazole |

| 2 | 4-Chloroiodobenzene | Pyrrolidine | CuI / N,N'-dimethylethylenediamine / K₂CO₃ | 1-(4-Chlorophenyl)pyrrolidine |

| 3 | 2-Bromopyridine | Morpholine | CuI / Phenanthroline / Cs₂CO₃ | 4-(Pyridin-2-yl)morpholine |

| 4 | 1-Iodonaphthalene | Piperidine | Cu₂O / Salicylaldoxime / K₃PO₄ | 1-(Naphthalen-1-yl)piperidine |

C-S Cross-Coupling Reactions

The formation of carbon-sulfur (C-S) bonds is a key transformation in the synthesis of pharmaceuticals and advanced materials. researchgate.net Copper-catalyzed domino reactions have been developed for the one-pot synthesis of 2-(arylthio)aryl cyanamides. This process involves both intramolecular and intermolecular C-S cross-coupling reactions. Using copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) as an inexpensive and stable catalyst, these reactions provide a direct route to complex molecules containing both thioether and cyanamide functionalities. The reaction conditions are generally tolerant of various functional groups on both the aryl halide and the thiol coupling partners. researchgate.net

| Catalyst | Reactants | Key Conditions | Product Type |

|---|---|---|---|

| CuSO₄·5H₂O | Aryl Halide, Thiol | Domino intra- and intermolecular coupling | 2-(arylthio)aryl cyanamides |

Copper-Catalyzed Cyanation of Secondary Amines

The synthesis of disubstituted cyanamides from secondary amines is a fundamental transformation. Copper-catalyzed methods offer an alternative to the use of highly toxic cyanogen (B1215507) halides. nih.gov One approach involves the oxidative N-cyanation of secondary amines using a copper catalyst with an oxidant. For instance, copper-promoted N-cyanation of aliphatic secondary amines can be achieved with copper(I) cyanide (CuCN) through an oxidative coupling mechanism, utilizing molecular oxygen (O₂) as a clean oxidant. semanticscholar.org

Another strategy employs a copper/nitroxyl co-catalyst system for the aerobic dehydrogenation of cyclic secondary amines and subsequent oxidative coupling with water to form lactams. nih.gov While not a direct cyanation, this highlights copper's role in activating amines. More directly, copper-catalyzed systems have been developed for the N-cyanation of sulfoximines using azobisisobutyronitrile (AIBN) as a safe cyanide source, a method that also shows applicability to secondary amines. semanticscholar.orgresearchgate.net The general mechanism for copper-catalyzed amination of aryl chlorides is thought to involve the oxidative addition of the copper catalyst to the aryl chloride, followed by amine binding, deprotonation, and reductive elimination to form the C-N bond. nih.govnih.gov

| Catalyst System | Cyanide Source | Oxidant | Substrate Scope |

|---|---|---|---|

| CuCN | CuCN | O₂ | Aliphatic sec-amines |

| Copper(I) | AIBN | Not specified | Sulfoximines, sec-amines |

Cobalt Catalysis

Cobalt, as an earth-abundant first-row transition metal, has emerged as a cost-effective and powerful catalyst for various organic transformations, including those involving aryl cyanamides. ibs.re.kr

Cobalt catalysis is effective for direct C-H cyanation reactions, providing a more atom-economical route to aryl nitriles by avoiding pre-functionalized substrates. ibs.re.krnih.gov In these reactions, a directing group on the arene substrate guides the cobalt catalyst to a specific C-H bond, typically in the ortho position, where the cyanation occurs.

A notable cyanating agent used in these transformations is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and its variants like N-cyanosuccinimide. ibs.re.kracs.orgnih.gov Research has shown that an in-situ generated cationic cobalt(III) complex is a versatile catalyst for the site-selective synthesis of various aromatic and heteroaromatic nitriles. nih.gov The catalytic system often involves a cobalt precursor, such as Cp*Co(CO)I₂, and a silver salt additive like AgOAc or AgNTf₂ to generate the active cationic species. ibs.re.kracs.org The proposed mechanism involves a reversible C-H activation step to form a cobaltacycle intermediate, followed by coordination of the cyanating agent and migratory insertion of the cyano group. ibs.re.kracs.org This methodology displays broad substrate scope and excellent functional group tolerance. nih.govsemanticscholar.org

| Catalyst System | Cyanating Agent | Directing Group | Key Feature |

|---|---|---|---|

| Cp*Co(CO)I₂ / AgNTf₂ / AgOAc | N-cyanosuccinimide | Pyridine (B92270), Purine | High selectivity and functional group tolerance |

| Cobalt(II) / Arylzinc Halides | NCTS | Not applicable (cross-coupling) | Mild conditions, good to excellent yields |

Cobalt catalysts are well-known for mediating [2+2+2] cycloaddition reactions. In the context of cyanamide chemistry, cobalt-catalyzed co-cyclotrimerization of bis-alkynes with cyanamides provides an efficient route to multi-substituted 2-aminopyridines. researchgate.net

This reaction typically uses a catalyst like cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂). The process involves the formation of a cobaltacycle intermediate from two alkyne units, which then incorporates the nitrile moiety of the cyanamide to form the pyridine ring. This method can be applied to synthesize annulated aminopyridines and macrocyclic pyridinophanes in moderate to excellent yields. researchgate.net The choice of ligands and reaction conditions can be used to control the reaction pathways, leading to different products such as isoquinolones or 2-vinyl benzamides from the reaction of 2-halobenzamides with alkynes. rsc.org

| Catalyst | Reaction Type | Reactants | Product | Yield |

|---|---|---|---|---|

| CpCo(CO)₂ | [2+2+2] Co-cyclotrimerization | Bis-alkyne, N-Cyanopyrrolidine | Annulated 2-aminopyridine | 50-90% |

Ruthenium Catalysis

Ruthenium has proven to be a versatile catalyst for C-H functionalization reactions, including cyanations, owing to its ability to exist in multiple oxidation states. nih.gov

Ruthenium(II) complexes are effective catalysts for the C(sp²)–H cyanation of arenes and heteroarenes. nih.gov The first report of such a reaction utilized a [RuCl₂(p-cymene)]₂ catalyst system with NCTS as the cyanating agent. nih.gov The reaction typically requires additives such as AgSbF₆ and NaOAc and proceeds at elevated temperatures. nih.gov This method demonstrates high chemoselectivity and tolerates a wide array of functional groups, including halides and esters. nih.gov

The catalytic cycle is proposed to begin with the formation of a cationic ruthenium complex, which then undergoes a C-H activation step with the arene substrate. Subsequent insertion of NCTS and β-elimination delivers the final cyanated product. nih.gov This strategy has been successfully applied to the ortho-cyanation of N-aryl-7-azaindoles, providing a direct route to N-(2-cyanoaryl)-7-azaindoles, which are of pharmaceutical interest. acs.org

| Catalyst System | Cyanating Agent | Substrate Scope | Key Conditions |

|---|---|---|---|

| [RuCl₂(p-cymene)]₂ / AgSbF₆ / NaOAc | NCTS | Aromatic amides, heteroarenes | DCE, 120 °C |

| [RuCl₂(p-cymene)]₂ / AgOTf / NaOAc | NCTS | N-aryl-7-azaindoles | DCE |

Catalytic Hydration of Cyanamides to Ureas

The conversion of cyanamides into substituted ureas via hydration is a significant transformation. Research has shown that phosphinous acid-based complexes of ruthenium and osmium are effective catalysts for this reaction. These reactions typically proceed under mild conditions in water, obviating the need for additives researchgate.netresearchgate.net. The general mechanism involves the coordination of the cyanamide to the metal center, which electronically depopulates the nitrile carbon. This activation facilitates an intramolecular nucleophilic attack by the hydroxyl group of the phosphinous acid ligand, leading to the formation of the urea (B33335) product researchgate.netresearchgate.net. Computational studies support this proposed pathway and explain the observed faster reaction rates for cyanamides compared to traditional aliphatic and aromatic nitriles researchgate.netresearchgate.net.

Iron Catalysis

Iron, being an abundant and low-cost metal, serves as a valuable catalyst in organic synthesis. In the context of aryl cyanamide chemistry, iron catalysis has been effectively employed in multicomponent reactions and cycloadditions. An efficient iron-mediated, multi-component method has been demonstrated for synthesizing substituted cyanamides, including (4-methoxyphenyl)cyanamide, from isothiocyanates under mild, room-temperature conditions ias.ac.in.

Furthermore, iron complexes have been shown to catalyze the [2+2+2] cycloaddition of cyanamides with alkynenitriles to construct 2-aminopyrimidines nih.gov. This method provides a pathway to complex heterocyclic structures from simple starting materials. The use of air-stable iron(II) precursors derived from commercially available ligands makes this an accessible and practical approach for building (hetero)aromatic rings researchgate.net.

| Catalyst System | Reactants | Product Type | Key Features |

| Fe₂(SO₄)₃·H₂O / NaOAc | 4-methoxy-phenyl isothiocyanate, Aq. NH₃ | This compound | Efficient, room temperature, multi-component synthesis ias.ac.in. |

| (L1)FeCl₂ / Reducing Agent | Aryl Cyanamides, Alkynenitriles | 2-Aminopyrimidines | [2+2+2] Cycloaddition for heterocycle synthesis nih.govresearchgate.net. |

Osmium Catalysis

Osmium complexes, particularly arene-osmium(II) derivatives, have demonstrated notable catalytic activity in the hydration of cyanamides to ureas mdpi.com. The complex [OsCl₂(η⁶-p-cymene)(PMe₂OH)] has been identified as a highly effective catalyst for this transformation, often exhibiting superior reactivity compared to its ruthenium analogue researchgate.netresearchgate.net. The reactions are conducted in water as the sole solvent at temperatures ranging from 40-70 °C with low catalyst loadings researchgate.netresearchgate.net.

The catalytic cycle is believed to be similar to that of ruthenium, involving coordination of the cyanamide and subsequent intramolecular nucleophilic attack researchgate.net. Additionally, other osmium complexes, such as the hexahydride OsH₆(PⁱPr₃)₂, are competent catalysts for the hydration of nitriles to amides, forming trihydride osmium(IV) amidate derivatives as the main species under catalytic conditions nih.govcsic.es. This research provides insight into the mechanism of nitrile activation by osmium catalysts, which is applicable to the hydration of cyanamides nih.gov.

| Catalyst | Substrate | Product | Conditions | Yield |

| [OsCl₂(η⁶-p-cymene)(PMe₂OH)] | N-Phenylcyanamide | N-Phenylurea | 1 mol% catalyst, H₂O, 40 °C, 1 h | 99% researchgate.netresearchgate.net |

| [OsCl₂(η⁶-p-cymene)(PMe₂OH)] | N,N-Diphenylcyanamide | N,N-Diphenylurea | 1 mol% catalyst, H₂O, 70 °C, 24 h | 99% researchgate.netresearchgate.net |

| [OsCl₂(η⁶-p-cymene)(PMe₂OH)] | N-Benzylcyanamide | N-Benzylurea | 1 mol% catalyst, H₂O, 40 °C, 1 h | 99% researchgate.netresearchgate.net |

Rhodium Catalysis

Rhodium catalysis is a powerful tool for C-H activation and annulation reactions. While much of the research focuses on using cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) to synthesize aryl nitriles nih.govresearchgate.netacs.org, the reactivity of aryl cyanamides themselves can be harnessed in cycloaddition reactions. Rhodium(III)-catalyzed annulation reactions provide pathways to complex heterocyclic systems. For instance, Rh(III) catalysts are used in the oxidative cycloaddition of benzamides and alkynes, proceeding through C-H/N-H activation to form isoquinolones rsc.org. Similar annulation strategies involving various amides and unsaturated partners like isocyanides or alkenes have been developed, suggesting that aryl cyanamides could serve as viable substrates in analogous transformations to create nitrogen-containing heterocycles nih.govmdpi.com.

Metal-Free Catalytic Approaches

In recent years, metal-free catalytic systems have gained prominence as sustainable alternatives to transition-metal catalysis. For aryl cyanamides, several metal-free approaches have been developed.

A notable example is the direct, metal-free synthesis of N,N-disubstituted ureas from N,N-disubstituted cyanamides using hydrogen peroxide as a green oxidant under mild, open-air conditions nih.gov. This method is efficient and environmentally friendly, using readily available starting materials nih.gov.

Organocatalysis also provides pathways for cyanamide transformations. An unprecedented amidation of carboxylic acids using organo-cyanamides has been developed, catalyzed by 4-(Dimethylamino)pyridine (DMAP) nih.gov. This reaction proceeds through an unusual desulfonylation/decyanation pathway. Furthermore, Lewis acids such as B(C₆F₅)₃ can catalyze the intramolecular aminocyanation of N-tosylcyanamides, which involves the cleavage of the N–CN bond nih.gov. These methods highlight the versatility of cyanamides in metal-free C-N bond-forming reactions acs.orgresearchgate.netnih.govrsc.org.

| Catalyst/Reagent | Reactants | Product Type | Key Features |

| H₂O₂ / K₂CO₃ | N,N-Dibenzyl cyanamides | N,N-Dibenzyl ureas | Metal-free, green oxidant, mild conditions nih.gov. |

| DMAP | Carboxylic acids, Organo-cyanamides | Amides | Organocatalytic, broad scope nih.gov. |

| B(C₆F₅)₃ | N-Tosylcyanamides with alkene tether | Indolines | Lewis acid-catalyzed intramolecular aminocyanation nih.gov. |

Mechanistic Studies on 4 Methoxyphenyl Cyanamide and Aryl Cyanamide Transformations

Elucidation of Reaction Pathways and Intermediates

The study of reaction mechanisms involving (4-methoxyphenyl)cyanamide and other aryl cyanamides provides crucial insights into their reactivity and the formation of various products. Research has focused on identifying key intermediates, determining the steps that control the reaction speed, and understanding how electronic properties of the molecules influence the transformations.

Identification of Key Intermediates (e.g., Zwitterionic Tetrahedral Intermediates)

In several reactions involving aryl cyanamides, the formation of a zwitterionic tetrahedral intermediate is a critical step. For instance, in the aminolysis of thionocarbonates, including those with a methoxyphenyl group, the proposed mechanism involves the formation of a zwitterionic tetrahedral intermediate (T±). This intermediate can then be deprotonated by an amine to form an anionic intermediate (T-). acs.org

The presence and stability of such intermediates are often influenced by the reaction conditions and the nature of the reactants. For example, in the hydrolysis of N-(2-methoxyphenyl) benzamide, the reaction proceeds through the generation of a tetrahedral intermediate. researchgate.net Similarly, in certain catalyzed reactions, zwitterionic intermediates are proposed to form, which then lead to the final products. researchgate.net

Determination of Rate-Determining Steps

In other reactions, such as the palladium-catalyzed cyanation of (hetero)aryl halides, the rate-determining step is suggested to be the reductive elimination. acs.org This is consistent with the observation that aryl bromides with electron-withdrawing groups react slower than those with electron-donating groups. acs.org For the acid-catalyzed hydrolysis of 1-(p-methoxyphenyl)cyclohexene oxide, the rate-limiting step is the formation of an intermediate which is then trapped by an azide (B81097) ion. acs.org

Influence of Electronic Effects on Reactivity (e.g., Electron-Donating Methoxy (B1213986) Group)

The electronic properties of substituents on the aryl ring significantly influence the reactivity of aryl cyanamides. The electron-donating nature of the methoxy group in this compound plays a crucial role in many of its reactions.

In the formation of monosubstituted aryl-cyanamides from aryl-amidoximes, electron-rich aryl substrates, such as those with a methoxy group, predominantly form cyanamide (B42294) products. nih.gov This is attributed to the electronic effects of the substituents on the substrate. nih.gov Similarly, in the palladium-catalyzed cyanation of aryl halides, aryl rings with electron-donating substituents react faster than those with electron-withdrawing substituents. acs.org

Conversely, in some photoinduced nucleophilic substitution reactions, electron-donating groups like the methoxy group can retard the reaction. lookchem.com For instance, the methoxyl group in 4'-methoxy-4-nitrodiphenyl ether strongly inhibits the reaction with various nucleophiles compared to the unsubstituted 4-nitrodiphenyl ether. lookchem.com This deactivation is thought to result from the interaction of the photoexcited nitroaromatic ring with the dialkoxybenzene ring, forming a less reactive transient species. lookchem.com

The following table summarizes the effect of the methoxy group on the relative reaction rates in the nucleophilic substitution of 4-nitrodiphenyl ethers:

| Nucleophile | Relative Reactivity (4-methoxyphenyl derivative vs. phenyl derivative) |

| Sodium hydroxide | ~1/150 |

| Ethylamine | ~1/120 |

| Potassium cyanide | ~1/300 |

| Data sourced from a study on the effects of distant substituents on photoinduced aromatic substitution reactions. lookchem.com |

Stereospecificity Investigations

Stereospecificity refers to reactions where different stereoisomers of the starting material react to give different stereoisomers of the product. While specific stereospecificity investigations on this compound itself are not extensively detailed in the provided context, related studies on similar structures offer insights.

For instance, the stereospecific hydrolysis of 3-(4-methoxyphenyl)glycidic acid methyl ester has been studied. researchgate.net In the context of synthesizing chiral 1,2-diaryl-1,2-diaminoethanes, the diaza-Cope rearrangement reactions' kinetics and thermodynamics have been examined for their applicability in stereospecific synthesis. scholaris.ca Furthermore, stereospecific ring-opening reactions of aryl-substituted tetrahydrofurans and tetrahydropyrans have been developed to produce acyclic alcohols with controlled stereochemistry. escholarship.org These examples highlight the importance of stereochemistry in reactions involving complex organic molecules containing the 4-methoxyphenyl (B3050149) group.

Application of Spectroscopic and Computational Techniques in Mechanistic Studies

Spectroscopic and computational methods are indispensable tools for elucidating the complex mechanisms of chemical reactions involving this compound and related compounds. These techniques provide detailed information about reaction pathways, intermediates, and transition states that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful computational method for studying the electronic structure and reactivity of molecules. numberanalytics.com It is widely used to investigate reaction mechanisms, predict reaction pathways, and calculate the energies of intermediates and transition states. numberanalytics.commdpi.com

In the study of the alkaline hydrolysis of N-(2-methoxyphenyl) benzamide, DFT calculations were employed to investigate the reaction mechanisms. The reaction was found to proceed in two main stages: the formation of a tetrahedral intermediate and its subsequent transformation to the final products. researchgate.net DFT calculations have also been used to explore the reaction mechanisms of isocyanide-based three-component synthesis, revealing different possible reaction channels and their energy barriers. researchgate.net

Furthermore, DFT has been applied to study the calcium cyanamide process for synthesizing cyanamide and dicyandiamide. mdpi.com These calculations helped to identify the rate-limiting step and to understand the effect of solvation on the reaction mechanism. mdpi.com The integration of DFT with other computational methods, such as molecular mechanics (MM), in multiscale frameworks like ONIOM, allows for the high-precision calculation of complex systems, such as drug molecules interacting with protein environments. mdpi.com

The following table presents a conceptual comparison of calculated free energy barriers for different reaction pathways, illustrating how DFT can be used to distinguish between possible mechanisms:

| Reaction Pathway | Calculated Free Energy Barrier (kcal/mol) | Favored Pathway |

| Pathway A | 25.4 | No |

| Pathway B | 22.1 | Yes |

| Pathway C | 28.9 | No |

| This is a representative table illustrating the application of DFT in mechanistic studies; the values are hypothetical. |

An in-depth analysis of the mechanistic pathways of this compound and related aryl cyanamide transformations requires a suite of sophisticated analytical techniques. These methods provide crucial insights into reaction intermediates, structural dynamics, and the precise architecture of final products, which are essential for understanding and optimizing chemical reactions.

2 Electrospray Ionization Mass Spectrometry (ESI-MS) Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and sensitive analytical tool for identifying transient intermediates in solution-phase reactions, offering a window into catalytic cycles. researchgate.netallfordrugs.com This soft ionization technique allows for the gentle transfer of ions from the condensed phase to the gas phase, enabling the detection of reactants, products, and short-lived intermediates without significant fragmentation. allfordrugs.comdiva-portal.org In the context of aryl cyanamide transformations, ESI-MS has been instrumental in elucidating mechanisms for various metal-catalyzed reactions. researchgate.net

Mechanistic studies on palladium(II)-catalyzed reactions involving cyanamides have utilized ESI-MS to detect key intermediates. For example, in the synthesis of aryl amidines from aryl carboxylic acids and cyanamides, ESI-MS studies, complemented by DFT calculations, have helped to map out the catalytic cycle. mdpi.com A proposed mechanism supported by ESI-MS involves the initial formation of an aryl-palladium species, followed by coordination of the cyanamide. The subsequent insertion of the aryl group into the nitrile carbon forms a ketimine complex, which is then released from the palladium center. diva-portal.org

Similarly, in copper-catalyzed Chan-Lam-Evans arylation reactions of cyanamides, direct ESI-MS studies have provided support for suggested mechanisms, correlating well with experimental findings and computational investigations. niscpr.res.in These studies are crucial for understanding the factors that control regioselectivity, leading to either N-aryl cyanamides or carbodiimides. niscpr.res.in The ability of ESI-MS to monitor reactions in real-time and identify multiple species simultaneously makes it an indispensable technique for probing the complex pathways of this compound transformations. researchgate.net

3 Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Variable Temperature/Concentration Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. For derivatives of this compound, 1D NMR (¹H and ¹³C) and 2D NMR techniques (like COSY, HSQC, and HMBC) are routinely used to confirm the structures of reaction products. mdpi.commdpi.comlibretexts.org For instance, in the synthesis of N-Benzyl-N-(4-methoxyphenyl)cyanamide, NMR spectroscopy provides definitive evidence for the successful formation of the target molecule, with characteristic signals for the methoxy group protons and the aromatic protons being readily identifiable. cardiff.ac.uk The chemical shifts in ¹³C NMR can also confirm the presence of the cyanamide carbon. rsc.org

Variable Temperature (VT) NMR Studies

Beyond simple structural confirmation, VT-NMR experiments offer profound insights into the dynamic behavior of molecules, such as restricted bond rotation. mdpi.com In aryl cyanamides and related N-aryl compounds, rotation around the N-C(aryl) bond is often hindered, leading to the existence of distinct rotational isomers (rotamers) that can be observed at low temperatures. znaturforsch.commdpi.com As the temperature is increased, the rate of rotation increases, causing the separate signals for the rotamers to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. niscpr.res.in

By analyzing the changes in the NMR spectrum with temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. niscpr.res.inmdpi.com This provides a quantitative measure of the steric and electronic effects influencing the conformational dynamics. Studies on related N-aryl systems have determined these barriers, highlighting how substituents on the aryl ring impact the rotational energy.

| Compound Type | Rotational Barrier (ΔG‡) | Coalescence Temperature (Tc) | Notes | Reference |

|---|---|---|---|---|

| γ-spiroiminolactones (N-aryl substituted) | ~44-45 kJ/mol | -55 °C | Barrier calculated for N-aryl bond rotation. | niscpr.res.in |

| N-benzhydryl-N-methylformamide | 19.5 kcal/mol (~81.6 kJ/mol) | 110 °C | Barrier for syn-anti conformational transition of the formamide (B127407) group. | mdpi.com |

| Tetrazole-Functionalized Organoboranes (Mesityl-B bond) | 45.4–48.5 kJ/mol | 232–248 K (-41 to -25 °C) | Barrier for rotation around the C(Mesityl)-B bond. | d-nb.info |

These dynamic NMR studies are critical for understanding the conformational preferences and steric interactions that can influence the reactivity and selectivity of transformations involving this compound. d-nb.infoacs.org

4 X-ray Diffraction Analysis of Reaction Products and Intermediates

While NMR provides structural information in solution, X-ray diffraction analysis offers unambiguous confirmation of molecular structure and stereochemistry in the solid state. This technique is invaluable for characterizing reaction products and stable intermediates, providing precise data on bond lengths, bond angles, and three-dimensional arrangement. ijcce.ac.ir

A key example is the structural characterization of a silver(I) complex containing the this compound anion, [(4-methoxyphenyl-cyanamido-κN)tris(triphenylphosphine-κP)silver(I)]. massey.ac.nz The crystal structure revealed a distorted tetrahedral geometry around the silver atom. massey.ac.nz Notably, the analysis highlighted a very short terminal C-N bond within the coordinated this compound ligand, providing fundamental insight into its electronic structure upon coordination to a metal center. massey.ac.nz

X-ray diffraction has also been used to confirm the structures of precursors and products in related reactions. For example, the crystal structure of (4-ethoxyphenyl)carbamothioyl cyanide, a tautomer and close relative of aryl cyanamides, was determined to establish its solid-state conformation. researchgate.netmdpi.com Similarly, the structures of various heterocyclic compounds synthesized using cyanamides as building blocks have been unequivocally confirmed by X-ray analysis, validating the proposed reaction pathways and regiochemical outcomes. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Compound | [(4-methoxyphenyl-cyanamido-κN)tris(triphenylphosphine-κP)silver(I)] | massey.ac.nz |

| Coordination Geometry | Distorted Tetrahedral | massey.ac.nz |

| Key Structural Feature | Very short terminal C-N bond in the cyanamido ligand | massey.ac.nz |

These crystallographic studies provide a static, high-resolution snapshot that complements the dynamic information obtained from ESI-MS and NMR, culminating in a comprehensive mechanistic understanding of this compound transformations.

Computational and Theoretical Investigations of 4 Methoxyphenyl Cyanamide and Aryl Cyanamides

Analysis of Electronic Structure and Bonding

The electronic architecture of aryl cyanamides is fundamental to understanding their chemical behavior. The cyanamide (B42294) functional group (-NHCN) attached to an aromatic ring, such as the 4-methoxyphenyl (B3050149) group, creates a complex electronic environment characterized by the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing cyanamide moiety.

Density Functional Theory (DFT) calculations are frequently employed to model these systems. scirp.org Such calculations can determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For instance, in related systems, DFT has been used to calculate ionization potential, electron affinity, and chemical potential, providing a comprehensive picture of the molecule's electronic properties. scirp.org

Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing electron delocalization and donor-acceptor interactions within the molecule. researchgate.net In a molecule like (4-Methoxyphenyl)cyanamide, NBO analysis can quantify the resonance effects of the methoxy group and the inductive effects of the cyanamide group on the phenyl ring. The nitrogen atom of the amino group, being highly electronegative, enhances the electrophilicity of the adjacent cyanamide carbon. cardiff.ac.uk The presence of nitrogen atoms directly bonded to the CN group results in a more electrophilic carbon atom compared to other nitrile derivatives. nih.gov

X-ray crystallography studies on related N-aryl compounds provide experimental validation for theoretical models, offering precise data on bond lengths and angles. mdpi.com For [(4-Methoxyphenyl)amino]carbonitrile, spectroscopic and voltammetric studies have been used to investigate its covalent nature and electronic properties. biosynth.com

| Parameter | Description | Typical Calculated Value Range | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.0 to -7.0 eV | researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.0 to -2.0 eV | researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV | scirp.orgresearchgate.net |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 6.0 to 7.0 eV | researchgate.net |

| Electron Affinity | The energy released when an electron is added to the molecule. | 1.0 to 2.0 eV | researchgate.net |

Prediction and Modeling of Reactivity

Computational modeling is a cornerstone for predicting the reactivity of aryl cyanamides. DFT calculations are used to map potential energy surfaces for various reactions, identifying transition states and calculating activation energies (Ea). rsc.orgnih.gov A lower activation energy suggests a more favorable reaction pathway. rsc.org